N-Butyl-4-fluoro-N-(4-methyl-1,3-oxazol-2-yl)benzamide
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Overview
Description
N-Butyl-4-fluoro-N-(4-methyloxazol-2-yl)benzamide is a chemical compound with a complex structure that includes a benzamide core, a butyl group, a fluoro substituent, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-4-fluoro-N-(4-methyloxazol-2-yl)benzamide typically involves the condensation of 4-fluorobenzoic acid with N-butylamine and 4-methyloxazole-2-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvents, can be applied to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-4-fluoro-N-(4-methyloxazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-Butyl-4-fluoro-N-(4-methyloxazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Butyl-4-fluoro-N-(4-methyloxazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting biochemical pathways. The fluoro and oxazole groups play a crucial role in enhancing the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
N-Butylbenzamide: Lacks the fluoro and oxazole groups, resulting in different chemical properties and applications.
4-Fluoro-N-(4-methyloxazol-2-yl)benzamide: Similar structure but without the butyl group, affecting its solubility and reactivity.
N-Butyl-4-fluorobenzamide: Lacks the oxazole ring, leading to different biological activities.
Uniqueness
N-Butyl-4-fluoro-N-(4-methyloxazol-2-yl)benzamide is unique due to the presence of both the fluoro and oxazole groups, which confer distinct chemical and biological properties. These groups enhance the compound’s reactivity, binding affinity, and potential therapeutic applications.
Properties
CAS No. |
57068-56-1 |
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Molecular Formula |
C15H17FN2O2 |
Molecular Weight |
276.31 g/mol |
IUPAC Name |
N-butyl-4-fluoro-N-(4-methyl-1,3-oxazol-2-yl)benzamide |
InChI |
InChI=1S/C15H17FN2O2/c1-3-4-9-18(15-17-11(2)10-20-15)14(19)12-5-7-13(16)8-6-12/h5-8,10H,3-4,9H2,1-2H3 |
InChI Key |
SSANQODGNDQNPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=NC(=CO1)C)C(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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